

The Solubility Profile of 3-Penten-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	3-Penten-2-OL	
Cat. No.:	B074221	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **3-penten-2-ol** in aqueous and organic media. Understanding the solubility of this compound is critical for its application in chemical synthesis, particularly in the development of pharmaceuticals and agricultural chemicals where it serves as a key intermediate and solvent.[1] This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the factors governing its solubility.

Physicochemical Properties of 3-Penten-2-ol

3-Penten-2-ol (CAS No: 1569-50-2) is a colorless liquid with the chemical formula C5H10O.[1] Its structure, featuring a five-carbon pentene chain with a hydroxyl group on the second carbon, dictates its solubility behavior. This structure imparts both hydrophilic (from the hydroxyl group) and lipophilic (from the hydrocarbon chain) characteristics to the molecule.

Property	Value
Molecular Formula	C5H10O
Molecular Weight	86.13 g/mol
Appearance	Clear, colorless liquid[1]
Boiling Point	120-122 °C[2][3]
Density	0.843 g/mL at 25 °C[2][3]

Aqueous and Organic Solubility of 3-Penten-2-ol

The solubility of **3-penten-2-ol** is a balance between the polar hydroxyl group, which can form hydrogen bonds with polar solvents like water, and the nonpolar pentenyl chain, which favors interaction with nonpolar organic solvents.

Quantitative Aqueous Solubility

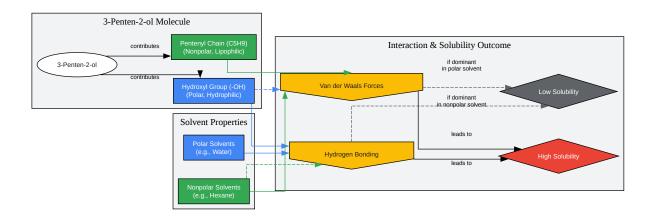
The solubility of **3-penten-2-ol** in water has been determined experimentally.

Solvent	Temperature (°C)	Solubility (g/L)
Water	25	81.89[1][2]

This value indicates that **3-penten-2-ol** is moderately soluble in water. For alcohols, solubility in water tends to decrease as the carbon chain length increases.[4][5] While the first three simple alcohols (methanol, ethanol, and propanol) are miscible with water, the solubility of butanol and larger alcohols is significantly lower.[4][5] The five-carbon structure of **3-penten-2-ol** places it at a point where it is still partially soluble due to the influence of the hydroxyl group.[5]

Qualitative Solubility in Organic Solvents

Based on the principle of "like dissolves like," **3-penten-2-ol** is expected to be soluble in a wide range of organic solvents, particularly those that are polar or of intermediate polarity. It is reported to be soluble in alcohol.[6]



Solvent	Expected Solubility	Rationale
Ethanol	Miscible	Both are polar alcohols capable of hydrogen bonding.
Methanol	Miscible	Both are polar alcohols capable of hydrogen bonding.
Acetone	Miscible	Acetone is a polar aprotic solvent that can accept hydrogen bonds.
Diethyl Ether	Soluble	A relatively nonpolar solvent, but the hydrocarbon portion of 3-penten-2-ol promotes solubility.
Hexane	Partially Soluble / Soluble	Hexane is nonpolar; solubility is driven by the nonpolar pentenyl chain.
Toluene	Soluble	Toluene is a nonpolar aromatic solvent; solubility is driven by the nonpolar pentenyl chain.

Factors Influencing Solubility

The solubility of **3-penten-2-ol** is governed by the interplay of its molecular structure with the properties of the solvent. A diagram illustrating these relationships is provided below.

Click to download full resolution via product page

Caption: Factors influencing the solubility of **3-penten-2-ol**.

Experimental Protocols for Solubility Determination

The following are generalized protocols for determining the solubility of a liquid analyte like **3-penten-2-ol**. These methods can be adapted for specific laboratory conditions and analytical equipment.

Protocol 1: Determination of Aqueous Solubility (Flask Method)

This method is based on the principle of creating a saturated solution and then measuring the concentration of the dissolved analyte.

Materials:

3-Penten-2-ol

- Distilled or deionized water
- · Conical flasks or screw-capped vials
- Shaker or magnetic stirrer
- Constant temperature bath
- Centrifuge
- Gas chromatograph (GC) or other suitable analytical instrument
- · Volumetric flasks and pipettes

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of 3-penten-2-ol to a known volume of water in a flask. The
 excess is necessary to ensure that a saturated solution is formed.
 - Seal the flask to prevent evaporation.
 - Place the flask in a constant temperature bath (e.g., 25 °C) and agitate it for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[7]
- Phase Separation:
 - After equilibration, allow the mixture to stand undisturbed in the temperature bath to let the undissolved 3-penten-2-ol separate.
 - To ensure complete separation of any micro-droplets, centrifuge an aliquot of the aqueous phase.
- Analysis:
 - Carefully withdraw a known volume of the clear, supernatant aqueous layer.

- Prepare a series of standard solutions of **3-penten-2-ol** of known concentrations.
- Analyze the sample and the standards using a suitable method like gas chromatography to determine the concentration of 3-penten-2-ol in the saturated solution.
- Calculation:
 - The solubility is reported as the concentration determined in the analysis, typically in g/L or mol/L.

Protocol 2: Determination of Miscibility in Organic Solvents

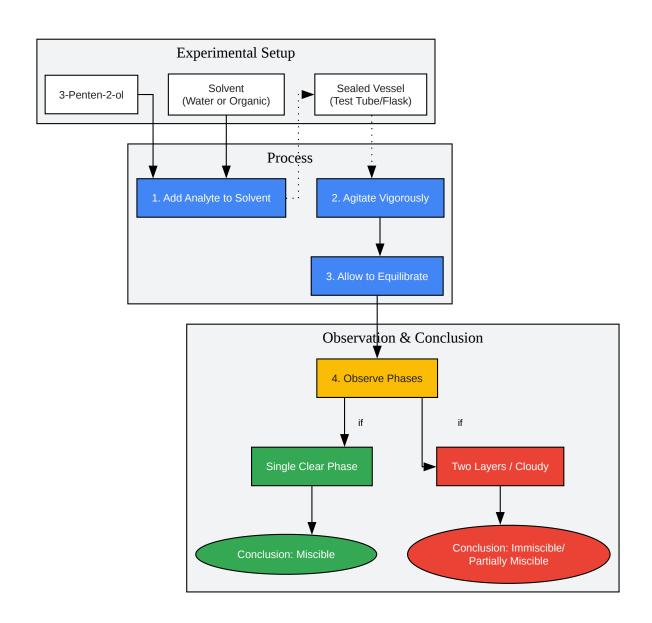
This is a qualitative or semi-quantitative method to assess miscibility.

Materials:

- 3-Penten-2-ol
- A range of organic solvents (e.g., ethanol, hexane, acetone)
- · Small, clear test tubes with stoppers
- Pipettes or graduated cylinders

Procedure:

- Initial Miscibility Test:
 - Place a small, known volume (e.g., 1 mL) of the organic solvent into a test tube.[8]
 - Add an equal volume of **3-penten-2-ol** to the test tube.
 - Stopper the test tube and shake vigorously for about 30 seconds.[8][9]
 - Allow the mixture to stand and observe.
 - Observation:


Foundational & Exploratory

- If a single, clear phase is present, the two liquids are miscible.
- If two distinct layers form, or if the solution is cloudy, they are immiscible or partially miscible.[10]
- Semi-Quantitative Titration (for partial miscibility):
 - If the liquids are not fully miscible, one can be titrated into the other until a single phase is formed to determine the solubility limit.
 - For example, add the organic solvent dropwise to a known volume of 3-penten-2-ol, shaking after each addition, until the solution becomes clear. The volume of solvent added provides a measure of solubility.

Click to download full resolution via product page

Caption: Workflow for qualitative solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. guidechem.com [guidechem.com]
- 2. 3-PENTEN-2-OL CAS#: 1569-50-2 [m.chemicalbook.com]
- 3. 3-PENTEN-2-OL | 1569-50-2 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. (E)-3-penten-2-ol, 3899-34-1 [thegoodscentscompany.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- To cite this document: BenchChem. [The Solubility Profile of 3-Penten-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074221#solubility-of-3-penten-2-ol-in-water-and-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com